molecular formula C13H16F3N3O3 B11085377 methyl 2-(acetylamino)-N-(4,6-dimethylpyridin-2-yl)-3,3,3-trifluoroalaninate

methyl 2-(acetylamino)-N-(4,6-dimethylpyridin-2-yl)-3,3,3-trifluoroalaninate

Cat. No.: B11085377
M. Wt: 319.28 g/mol
InChI Key: SXBLEHBDPPXUDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(acetylamino)-N-(4,6-dimethylpyridin-2-yl)-3,3,3-trifluoroalaninate is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, an acetylamino group, and a dimethylpyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(acetylamino)-N-(4,6-dimethylpyridin-2-yl)-3,3,3-trifluoroalaninate typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(acetylamino)-N-(4,6-dimethylpyridin-2-yl)-3,3,3-trifluoroalaninate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-(acetylamino)-N-(4,6-dimethylpyridin-2-yl)-3,3,3-trifluoroalaninate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(acetylamino)-N-(4,6-dimethylpyridin-2-yl)-3,3,3-trifluoroalaninate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(acetylamino)-N-(4,6-dimethylpyridin-2-yl)-3,3,3-trifluoroalaninate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it more lipophilic and potentially more bioactive compared to its analogs .

Properties

Molecular Formula

C13H16F3N3O3

Molecular Weight

319.28 g/mol

IUPAC Name

methyl 2-acetamido-2-[(4,6-dimethylpyridin-2-yl)amino]-3,3,3-trifluoropropanoate

InChI

InChI=1S/C13H16F3N3O3/c1-7-5-8(2)17-10(6-7)19-12(11(21)22-4,13(14,15)16)18-9(3)20/h5-6H,1-4H3,(H,17,19)(H,18,20)

InChI Key

SXBLEHBDPPXUDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)NC(C(=O)OC)(C(F)(F)F)NC(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.